![molecular formula C36H46N6O3 B2468085 Ezh2-IN-2 CAS No. 2238821-31-1](/img/structure/B2468085.png)
Ezh2-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ezh2-IN-2 is an inhibitor of Enhancer of zeste homolog 2 (EZH2), which is a histone-lysine N-methyltransferase enzyme . EZH2 is the enzymatic catalytic subunit of the polycomb repressive complex 2 (PRC2) that can alter downstream target genes expression by trimethylation of Lys-27 in histone 3 (H3K27me3) .
Chemical Reactions Analysis
EZH2, the target of Ezh2-IN-2, catalyzes the addition of methyl groups to histone H3 at lysine 27 . This methylation activity facilitates heterochromatin formation, thereby silencing gene function .Physical And Chemical Properties Analysis
The physical and chemical properties of Ezh2-IN-2 include a molecular weight of 610.79 and a solid form. It is soluble in DMSO at 10 mg/mL (ultrasonic and warming and heat to 60°C) .科学的研究の応用
Role in Cancer Treatment
EZH2, the enzymatic catalytic subunit of the polycomb repressive complex 2 (PRC2), is a key player in gene expression alteration through histone modification. Its roles in cell proliferation, apoptosis, and senescence, especially in the context of cancer, are critical. The importance of EZH2 in cancer initiation, progression, metastasis, metabolism, drug resistance, and immunity regulation has been extensively studied, making it a promising target for cancer therapy (Duan, Du, & Guo, 2020).
Transcription Activation in Prostate Cancer
EZH2 has been reported to activate androgen receptor (AR) gene transcription independently of its role in PRC2 and its methyltransferase activities. This dual role in gene activation and repression suggests its potential as a therapeutic target in prostate cancer (Kim et al., 2018).
Application in Lymphoma
EZH2's involvement in non-Hodgkin lymphoma, characterized by activating mutations and overexpression, has led to the development of small molecule inhibitors. These inhibitors have shown promise in clinical trials, particularly in mutant follicular lymphoma and diffuse large B cell lymphoma (Lue & Amengual, 2018).
Immune Cell Development
EZH2 plays essential roles in immune cell development, especially in hematopoietic stem cell function and lymphocyte development. Its overactivity in cancers has led to the exploration of specific EZH2 inhibitors, which may also have applications in inflammatory and autoimmune settings (Nutt, Keenan, Chopin, & Allan, 2019).
Prognostic Value in Glioma
EZH2 expression is a potential molecular marker for poor survival in glioma. It is significantly associated with clinicopathologic characteristics and overall survival, revealing its potential as a prognostic indicator (Chen et al., 2020).
Regulation of CD8+ T Cell Fate and Function
EZH2 mediates epigenetic modifications crucial for the maintenance of tissue-specific cellular transcriptional programs, particularly in CD8+ T cells. This suggests its role in shaping the epigenetic landscape of CD8+ T cell fate and function, with implications in infection and cancer (Stairiker, Thomas, & Salek-Ardakani, 2020).
Selective Degrader for Cancer Treatment
The discovery of MS1943, a first-in-class EZH2 selective degrader, demonstrates the potential of pharmacologic degradation of EZH2 in treating cancers, such as triple-negative breast cancer (Ma et al., 2019).
Epigenetic Regulation in Cancer Progression
EZH2's role in cancer development and progression is highlighted through its modulation of critical gene expression, promoting cell survival, proliferation, epithelial to mesenchymal transition, invasion, and drug resistance. Its tumor-suppressive effects and decisive roles in immune cells within the tumor microenvironment are also noted (Gan et al., 2018).
Potential in Treating Kidney Diseases
EZH2's role in various kidney injury models, such as acute kidney injury, renal fibrosis, and lupus nephritis, suggests its potential as a therapeutic target for kidney diseases (Li, Yu, & Zhuang, 2021).
Inhibitors for Hematological Malignancies and Solid Tumors
The development of EZH2 inhibitors, like Tazemetostat, for treating epithelioid sarcoma and ongoing research in other tumor types, provides insights into the therapeutic potential of EZH2 targeting in various cancers (Xia et al., 2022).
Abnormalities in Lymphoid Malignancies
EZH2's role in the pathogenesis of B cell- and T cell-related lymphoma or leukemia, and the therapeutic implications of EZH2 inhibitors in these contexts, highlight its significance in lymphoid malignancies (Li & Chng, 2019).
作用機序
将来の方向性
特性
IUPAC Name |
3-[cyclopropanecarbonyl(ethyl)amino]-5-[6-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methylpyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N6O3/c1-6-42(36(45)27-9-10-27)32-19-28(18-30(24(32)4)34(43)37-20-31-22(2)17-23(3)38-35(31)44)29-11-12-33(39-25(29)5)41-15-13-40(14-16-41)21-26-7-8-26/h11-12,17-19,26-27H,6-10,13-16,20-21H2,1-5H3,(H,37,43)(H,38,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCQAOKPLACZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=C(N=C(C=C3)N4CCN(CC4)CC5CC5)C)C(=O)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ezh2-IN-2 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。